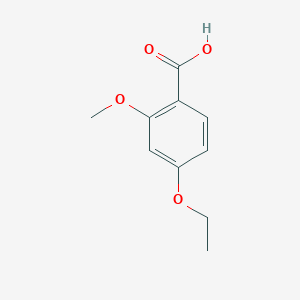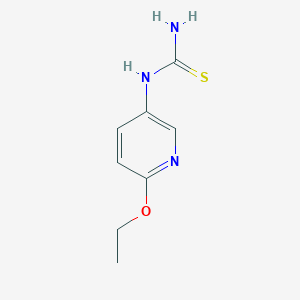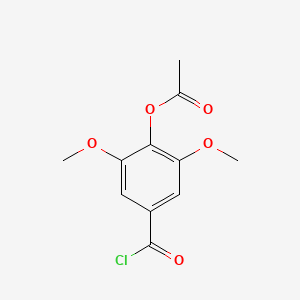
(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexene, featuring a carboxylic acid group and a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-Methylcyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of 6-methyl-3-cyclohexen-1-one, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of palladium on carbon as a catalyst and hydrogen gas under controlled pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methyl-3-cyclohexen-1-one or 6-methyl-3-cyclohexen-1-al.
Reduction: Formation of 6-methyl-3-cyclohexen-1-ol.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,6R)-6-Methylcyclohex-3-enecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the methyl substituent, resulting in different chemical properties and reactivity.
Cyclohexanecarboxylic acid: Saturated analog with different reactivity and applications.
3-Cyclohexene-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical behavior.
Uniqueness
(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the methyl group and the carboxylic acid functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)/t6-,7-/m1/s1 |
Clé InChI |
UTEIUSUWIZICDO-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CC=CC[C@H]1C(=O)O |
SMILES canonique |
CC1CC=CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)

